Computed Lipophilicity (XLogP3-AA) Compared to Closely Related 4-Substituted-6-phenylpyrimidines
The target compound's computed XLogP3-AA of 2.2 sits in a favorable range for oral bioavailability and membrane permeability, distinguishing it from more polar (4-hydroxy, XLogP ~1.0) and more lipophilic (4-chloro, XLogP ~3.1) analogs [1]. The Topological Polar Surface Area (TPSA) of 35 Ų is identical to that of 4-chloro-6-phenylpyrimidine, but the methoxy group provides superior hydrogen-bond acceptor capacity without the hydrolysis liability of halogenated analogs [1].
| Evidence Dimension | Computed logP (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 35 Ų |
| Comparator Or Baseline | 4-Chloro-6-phenylpyrimidine (PubChem CID 13707976): XLogP3-AA ≈ 3.1; TPSA = 35 Ų; 4-Hydroxy-6-phenylpyrimidine: XLogP3-AA ≈ 1.0; TPSA = 46 Ų |
| Quantified Difference | ΔXLogP = -0.9 (more hydrophilic than chloro analog); ΔXLogP = +1.2 (more lipophilic than hydroxy analog); ΔTPSA = 0 vs. chloro, -11 Ų vs. hydroxy |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24 |
Why This Matters
This compound uniquely balances lipophilicity and polarity within the series, positioning it as the preferred starting point for CNS-penetrant or orally bioavailable kinase inhibitor programs where both chloro and hydroxy analogs fall outside optimal logP windows.
- [1] PubChem. (2025). 4-Methoxy-6-phenylpyrimidine (CID 13707977). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17759-28-3 View Source
